molecular formula C7H8BrN3O B13562451 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B13562451
M. Wt: 230.06 g/mol
InChI Key: KUIYHDVFADPRSM-UHFFFAOYSA-N
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Description

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrazine derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the pyrazolo[1,5-a]pyrazine core can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Uniqueness

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different electronic and steric effects, leading to unique applications in various fields .

Biological Activity

2-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that exhibits a unique structural configuration characterized by the presence of both a bromine atom and a methyl group attached to the pyrazolo ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

  • Molecular Formula : C₇H₈BrN₃O
  • Molecular Weight : 230.06 g/mol
  • IUPAC Name : 2-bromo-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
  • InChI Key : KUIYHDVFADPRSM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances its binding affinity to various enzymes and receptors involved in disease pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • It has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that modifications to the pyrazolo structure can enhance its antimicrobial properties .
  • Anti-inflammatory Properties :
    • Compounds within the pyrazolo class have been noted for their anti-inflammatory effects. The presence of specific substituents can influence the degree of activity against inflammatory markers .
  • Antiviral Activity :
    • Some studies suggest potential antiviral applications due to its interaction with viral replication pathways. This opens avenues for developing treatments against viral infections .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition has implications for immunosuppressive therapies and treatment strategies against certain pathogens like Plasmodium falciparum .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayFindings
AntimicrobialE. coli, S. aureusEffective against multiple strains .
Anti-inflammatoryVarious inflammatory markersSignificant reduction observed in assays .
AntiviralViral replication pathwaysInhibitory effects noted in cell-based assays .
Enzyme InhibitionDHODHMore effective than known inhibitors like brequinar .

Case Study Example

In a recent study examining the efficacy of this compound on bacterial strains, researchers found that derivatives with higher bromine substitution exhibited enhanced antimicrobial activity compared to their counterparts lacking such modifications. This highlights the importance of structural variations in optimizing biological efficacy.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H8BrN3O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3

InChI Key

KUIYHDVFADPRSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC(=N2)Br)C1=O

Origin of Product

United States

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